

JNJ-42041935: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	JNJ-42041935	
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Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Developed through a structure-based drug design program, it acts as a 2-oxoglutarate competitive inhibitor, effectively stabilizing HIF-α subunits and activating the hypoxia signaling pathway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of JNJ-42041935, summarizing key in vitro and in vivo data. It details the experimental protocols for its characterization and visualizes the underlying biological pathways and developmental logic. While JNJ-42041935 has demonstrated significant efficacy in animal models of anemia, detailed pharmacokinetic data and its clinical development status are not publicly available.

Introduction

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of the cellular response to low oxygen levels. The stability of the HIF- 1α subunit is primarily controlled by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF- 1α , leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF- 1α to accumulate,



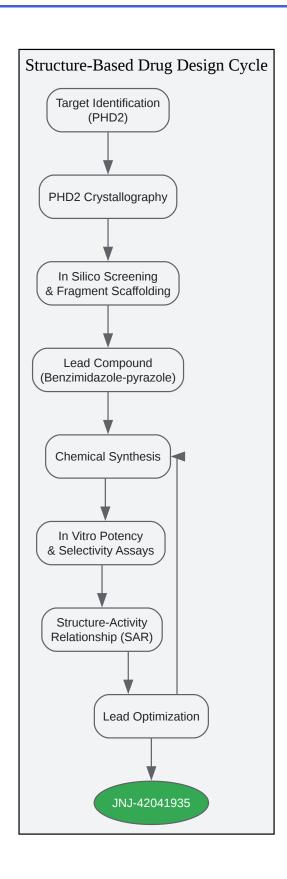
translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Inhibition of PHDs presents a therapeutic strategy to mimic a hypoxic response, thereby upregulating the production of endogenous erythropoietin (EPO) and offering a potential treatment for anemia, particularly in the context of chronic kidney disease and inflammation. **JNJ-42041935**, a benzimidazolopyrazole compound, emerged from a structure-based drug design initiative to identify potent and selective PHD inhibitors.

Discovery and Design

JNJ-42041935 was identified and optimized through a structure-based drug design (SBDD) approach. This strategy involved leveraging the crystal structure of PHD2 to design molecules that could effectively compete with the co-substrate 2-oxoglutarate at the enzyme's active site. The benzimidazole-pyrazole scaffold was developed to achieve high-affinity binding and selectivity.





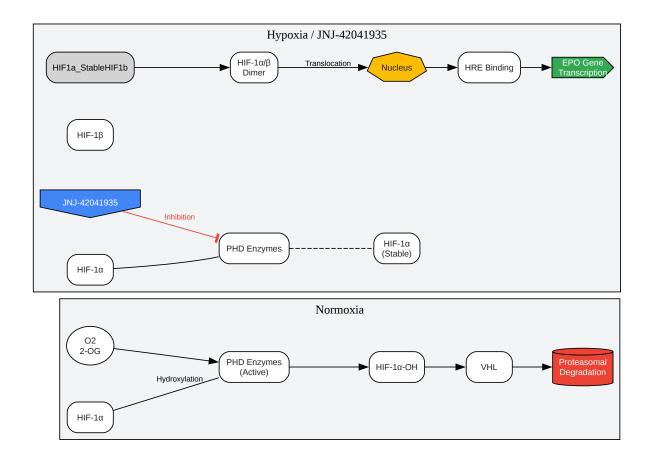
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Discovery workflow for JNJ-42041935.



Mechanism of Action

JNJ-42041935 functions as a competitive inhibitor at the 2-oxoglutarate binding site of PHD enzymes. By blocking PHD activity, it prevents the hydroxylation of HIF- 1α . This leads to the stabilization and accumulation of HIF- 1α , which then dimerizes with HIF- 1β , translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO).





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Mechanism of action of JNJ-42041935.

Quantitative Data

Table 1: In Vitro Potency of JNJ-42041935

Target	Assay Type	Value	Reference
PHD1 (full-length)	pKi	7.91 ± 0.04	[1]
PHD2 (full-length)	pKi	7.29 ± 0.05	[1]
PHD3 (full-length)	pKi	7.65 ± 0.09	[1]
PHD2 (181-417)	pIC50	7.0 ± 0.03	[1]
FIH	pIC50	~ 4	

Table 2: In Vivo Efficacy of JNJ-42041935 in a Rat Model

of Anemia

Treatment Group	Dosing Regimen	Change in Hemoglobin	Change in Hematocrit	Change in Reticulocyt es	Reference
JNJ- 42041935	100 μmol/kg p.o. daily for 5 days	+2.3 g/dL	+9%	2-fold increase	[1]
JNJ- 42041935	100 μmol/kg p.o. daily for 14 days	Reversal of inflammation-induced anemia	-	-	[1]
Erythropoietin	50 μg/kg i.p.	No effect	-	-	[1]

Experimental Protocols PHD Enzyme Inhibition Assay (Representative)



This protocol is based on the general methodology for PHD inhibition assays and the specific details provided for the related FIH assay. For the exact protocol, refer to Barrett et al., 2011.

- Enzyme and Substrate Preparation: Recombinant full-length human PHD1, PHD2, and PHD3 are expressed and purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α is used as the substrate.
- Reaction Mixture: The assay is typically performed in a buffer containing HEPES, FeSO₄, and ascorbate.
- Inhibition Assessment:
 - Varying concentrations of JNJ-42041935 are pre-incubated with the PHD enzyme.
 - The reaction is initiated by the addition of the HIF-1 α peptide and 2-oxoglutarate (one of which is often radiolabeled or part of a fluorescence-based detection system).
 - The reaction is allowed to proceed at a controlled temperature and is then quenched.
- Detection: The extent of proline hydroxylation is quantified. This can be achieved through various methods, such as capturing the hydroxylated peptide and measuring incorporated radioactivity or using an antibody-based detection system (e.g., ELISA, TR-FRET).
- Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. pK_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Factor Inhibiting HIF (FIH) Inhibition Assay

- Reagents: Purified glutathione transferase-tagged full-length FIH (amino acids 1-350) at 17.1 nM, a synthetic HIF-1α peptide (residues Asp788 to Leu822), 1 μM [2-14C]2-oxoglutarate, and 10 μM FeNH₄SO₄ in a reaction buffer.[1]
- Procedure:
 - JNJ-42041935 is pre-incubated with FIH for 30 minutes.[1]
 - The enzymatic reaction is initiated by a 10-minute incubation with [2-14C]2-oxoglutarate.[1]

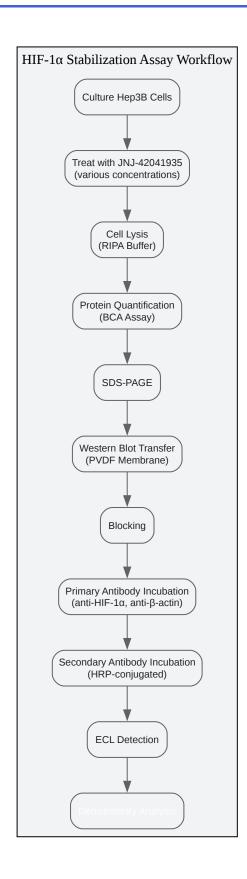


 Analysis: The level of inhibition is determined by quantifying the amount of incorporated radiolabel.

HIF-1α Stabilization in Cell Culture (Representative)

- Cell Culture: Human hepatoma (Hep3B) cells are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
- Treatment: Cells are treated with varying concentrations of **JNJ-42041935** or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
- Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting:
 - Protein concentration in the lysates is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - \circ The membrane is blocked and then incubated with a primary antibody specific for HIF-1 α .
 - A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
 - The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.





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Workflow for HIF- 1α stabilization assay.



Pharmacokinetics and Clinical Development

Detailed pharmacokinetic parameters for **JNJ-42041935**, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the public domain. Similarly, there is no public record of **JNJ-42041935** entering clinical trials. The development may have been discontinued in the preclinical or early clinical stages, or the compound may have served as a scaffold for the development of other PHD inhibitors.

Conclusion

JNJ-42041935 is a well-characterized preclinical tool compound that potently and selectively inhibits PHD enzymes. Its discovery through structure-based drug design highlights a successful approach to targeting the 2-oxoglutarate binding site of this enzyme class. The compound's ability to stabilize HIF- 1α and stimulate erythropoiesis in vivo underscores the therapeutic potential of PHD inhibition for the treatment of anemia. While its own path to clinical application is unclear, the data generated from the study of **JNJ-42041935** have contributed to the broader understanding and development of HIF-PHD inhibitors as a therapeutic class.

References

- Barrett, T. D., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920.
- MedchemExpress Product Page: JNJ-42041935.
- TargetMol Product Page: JNJ-42041935.

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References



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